molecular formula C19H19N3O B5572509 2,4-DIMETHYL-N-[(2-METHYLPHENYL)METHOXY]-3H-1,5-BENZODIAZEPIN-3-IMINE

2,4-DIMETHYL-N-[(2-METHYLPHENYL)METHOXY]-3H-1,5-BENZODIAZEPIN-3-IMINE

Cat. No.: B5572509
M. Wt: 305.4 g/mol
InChI Key: UMASFZNNTDDTNN-UHFFFAOYSA-N
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Description

2,4-DIMETHYL-N-[(2-METHYLPHENYL)METHOXY]-3H-1,5-BENZODIAZEPIN-3-IMINE is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHYL-N-[(2-METHYLPHENYL)METHOXY]-3H-1,5-BENZODIAZEPIN-3-IMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate can then undergo cyclization and further functionalization to yield the desired benzodiazepine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The stability of intermediates and the final product under various conditions is also a critical factor in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHYL-N-[(2-METHYLPHENYL)METHOXY]-3H-1,5-BENZODIAZEPIN-3-IMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

2,4-DIMETHYL-N-[(2-METHYLPHENYL)METHOXY]-3H-1,5-BENZODIAZEPIN-3-IMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2,4-DIMETHYL-N-[(2-METHYLPHENYL)METHOXY]-3H-1,5-BENZODIAZEPIN-3-IMINE involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIMETHYL-N-[(2-METHYLPHENYL)METHOXY]-3H-1,5-BENZODIAZEPIN-3-IMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,4-dimethyl-N-[(2-methylphenyl)methoxy]-1,5-benzodiazepin-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-13-8-4-5-9-16(13)12-23-22-19-14(2)20-17-10-6-7-11-18(17)21-15(19)3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMASFZNNTDDTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CON=C2C(=NC3=CC=CC=C3N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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